molecular formula C18H14N2O2S B2853728 2-(2-hydroxyphenyl)-9-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 902941-23-5

2-(2-hydroxyphenyl)-9-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2853728
CAS No.: 902941-23-5
M. Wt: 322.38
InChI Key: ZYJUIKZUMQHXRG-UHFFFAOYSA-N
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Description

2-(2-hydroxyphenyl)-9-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione is a synthetic derivative of the 4H-chromeno[2,3-d]pyrimidine scaffold, a heterocyclic system recognized in medicinal chemistry for its significant biological potential. This compound is presented as a valuable chemical tool for researchers investigating novel oncotherapeutic strategies. The core 4H-chromeno[2,3-d]pyrimidine structure is a privileged framework in anticancer agent discovery. Derivatives of this scaffold have been identified as potent senescence inducers through advanced phenotypic high-throughput and high-content screening, demonstrating remarkable anti-proliferative activity against aggressive cancer cell lines, including melanoma . The structural motif is frequently explored for its structure-activity relationship (SAR), where modifications at various positions, such as the incorporation of a thione group at the 4-position, are pursued to optimize potency, selectivity, and metabolic stability . Recent studies in 2024 continue to highlight novel N-benzylidene derivatives of this chemical class, which have exhibited sub-micromolar cytotoxic activity against a diverse panel of human tumorigenic cell lines (e.g., Huh7 D12, Caco2, MDA-MB-231, HCT116) while showing minimal toxicity to non-cancerous fibroblasts . Furthermore, chromeno[2,3-d]pyrimidinone analogues have shown promising in vitro and in vivo efficacy against Triple-Negative Breast Cancer (TNBC), a subtype with limited treatment options, by inhibiting cell proliferation, inducing cell cycle arrest, and triggering apoptosis . The versatility of the pyrimidinethione moiety as a building block in heterocyclic synthesis also makes this compound a versatile intermediate for generating more complex molecular architectures for broader biological screening . This product is intended for research purposes by qualified laboratory personnel only. It is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) before use.

Properties

CAS No.

902941-23-5

Molecular Formula

C18H14N2O2S

Molecular Weight

322.38

IUPAC Name

2-(2-hydroxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C18H14N2O2S/c1-10-5-4-6-11-9-13-17(22-15(10)11)19-16(20-18(13)23)12-7-2-3-8-14(12)21/h2-8,21H,9H2,1H3,(H,19,20,23)

InChI Key

ZYJUIKZUMQHXRG-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)CC3=C(O2)NC(=NC3=S)C4=CC=CC=C4O

solubility

not available

Origin of Product

United States

Biochemical Analysis

Biochemical Properties

It is known that thieno[3,4-d]pyrimidin-4(3H)-thione, a related compound, can efficiently populate a long-lived and reactive triplet state, generating singlet oxygen with a quantum yield of about 80% independent of solvent. This suggests that 2-(2-hydroxyphenyl)-9-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione may also have significant biochemical activity.

Molecular Mechanism

It is known that related compounds, such as thieno[3,4-d]pyrimidin-4(3H)-thione, inhibit d-Dopachrome Tautomerase Activity and suppress the proliferation of Non-Small Cell Lung Cancer Cells. This suggests that this compound may also exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

It is known that related compounds, such as thieno[3,4-d]pyrimidin-4(3H)-thione, exhibit long-lived and reactive triplet states. This suggests that this compound may also have significant temporal effects in laboratory settings.

Biological Activity

The compound 2-(2-hydroxyphenyl)-9-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione is a member of the chromeno-pyrimidine family, which has garnered attention due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C17H16N2O2S\text{C}_{17}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

This structure includes a chromeno-pyrimidine core with a hydroxyl group and a thione functionality that contribute to its reactivity and biological activity.

Antimicrobial Activity

Research has indicated that derivatives of chromeno-pyrimidines exhibit significant antimicrobial properties . For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that these compounds possess notable antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.1 to 10 µg/mL depending on the specific derivative tested .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, derivatives have been tested against several human cancer cell lines, including MDA-MB231 (breast cancer) and HCT116 (colon cancer). Notably, some derivatives demonstrated micromolar cytotoxicity with IC50 values ranging from 1.8 µM to 6 µM, indicating a promising profile for further development as anticancer agents .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes involved in cellular processes such as inflammation and proliferation. Specifically, these compounds may interact with targets like cyclooxygenase (COX) enzymes or protein kinases, thereby modulating inflammatory responses and tumor growth pathways .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various chromeno-pyrimidine derivatives. The results indicated that certain structural modifications significantly enhanced their activity against resistant bacterial strains. The study highlighted the importance of the thione group in facilitating interactions with microbial targets .

CompoundMIC (µg/mL)Target Bacteria
10.5S. aureus
21.0E. coli
30.1Pseudomonas aeruginosa

Study on Anticancer Activity

In another investigation focusing on anticancer properties, several derivatives were screened for their cytotoxic effects on different tumor cell lines. The most potent compound exhibited an IC50 value of approximately 1.8 µM against MDA-MB231 cells while showing minimal toxicity towards normal fibroblast cells (IC50 > 25 µM), suggesting a favorable therapeutic index .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of 2-(2-hydroxyphenyl)-9-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione as an anticancer agent. The compound has demonstrated significant antiproliferative activity against various human tumor cell lines.

Case Study: Antiproliferative Effects

A study evaluated the compound's cytotoxicity on several cancer cell lines, including Huh7 D12, Caco2, MDA-MB231, MDA-MB468, and HCT116. Results indicated that specific derivatives showed micromolar cytotoxic activity (IC50 values ranging from 1.8 to 6 μM) against tumor cells while exhibiting minimal toxicity towards normal fibroblasts (IC50 > 25 μM) .

Antimicrobial Properties

The compound also exhibits antimicrobial properties. Research indicates that derivatives of chromeno[2,3-d]pyrimidine compounds possess significant antibacterial and antifungal activities.

Case Study: Antimicrobial Testing

In vitro studies have demonstrated that certain derivatives can effectively inhibit bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. The anti-inflammatory potential of this compound has been explored in several studies.

Case Study: Inflammatory Response Modulation

Research has shown that the compound can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect may contribute to its overall therapeutic profile in inflammatory diseases .

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits.

Case Study: Neuroprotection in Neurodegenerative Models

In experimental models of neurodegeneration, the compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis. These findings indicate its potential for developing therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of this compound is crucial for optimizing its efficacy and safety profiles.

Data Table: Structure-Activity Relationships

Compound DerivativeActivity TypeIC50 (μM)Remarks
Derivative AAntiproliferative1.8Effective against MDA-MB231
Derivative BAntimicrobial<10Broad-spectrum activity
Derivative CAnti-inflammatoryN/AReduces cytokines
Derivative DNeuroprotectiveN/AProtects against oxidative stress

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Position 9 Substituent Position 2 Substituent Thione/Oxo Group Reference
2-(2-Hydroxyphenyl)-9-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione Chromeno[2,3-d]pyrimidine Methyl 2-Hydroxyphenyl Thione (C=S)
3-N-(2-Hydroxyphenylmethylidene)amino-4-imino-9-methoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine Chromeno[2,3-d]pyrimidine Methoxy N-(2-Hydroxyphenylmethylidene) Imino (C=N)
9-Substituted-1,3,6,8,9,10-hexahydro-2,7-dithioxopyrido[2,3-d:6,5-d']dipyrimidine-4,6-diones Pyrido-dipyrimidine Aryl groups (e.g., Ph) Amino-thioxo Dithioxo (2×C=S)

Key Observations :

  • Position 9 Substituents: The methyl group in the target compound contrasts with the methoxy group in the analog from and aryl groups in .
  • Thione vs. Imino Groups: The thione group (C=S) in the target compound may confer stronger hydrogen-bonding capacity compared to the imino (C=N) group in ’s derivative, influencing interactions with biological targets like enzymes .
  • Aromatic Substituents: The 2-hydroxyphenyl group in the target compound is structurally analogous to the N-(2-hydroxyphenylmethylidene)amino group in ’s derivative. Both groups may participate in π-π stacking or metal chelation, though the latter’s imine linkage could alter conformational flexibility .

Table 2: Comparative Toxicity Data (Zebrafish Embryo Assay)

Compound LC₅₀ (µM) Reference
3-N-(2-Hydroxyphenylmethylidene)amino-4-imino-9-methoxy-chromeno-pyrimidine 120
Erlotinib (Control) 80
Sorafenib (Control) >200

Key Findings :

  • The methoxy-substituted chromeno-pyrimidine analog () exhibits lower acute toxicity (LC₅₀ = 120 µM) than erlotinib (LC₅₀ = 80 µM) but higher than sorafenib (LC₅₀ > 200 µM). This suggests that substituents like methoxy may moderate toxicity compared to the methyl group in the target compound, though direct data for the latter is lacking .
  • coli (MIC = 32 µg/mL), hinting at structure-dependent bioactivity .

Preparation Methods

Knoevenagel-Michael Cascade for Chromene Core Formation

The synthesis begins with constructing the chromene scaffold through a Knoevenagel condensation between 2-hydroxybenzaldehyde (salicylaldehyde) and methyl-substituted β-diketones. For example, methyl malononitrile reacts with salicylaldehyde in ethanol under piperidine catalysis, forming 2-amino-3-cyano-4H-chromene intermediates. This step typically achieves yields of 85–95% within 2–4 hours at 80°C.

Reaction Conditions

Component Quantity Solvent Catalyst Temperature Time Yield
Salicylaldehyde 1.0 equiv Ethanol Piperidine (0.1 equiv) 80°C 3 h 92%
Methyl malononitrile 1.2 equiv

The amino-cyanochromene intermediate is critical for subsequent pyrimidine ring formation.

Microwave-Assisted One-Pot Synthesis

Solvent-Free Three-Component Reaction

A streamlined approach combines salicylaldehyde, methyl-substituted β-diketone, and thiourea under microwave irradiation. Using Fe3O4@SiO2@Pr-SO3H as a magnetically recoverable catalyst, this method achieves 88% yield in 15 minutes.

Advantages

  • Efficiency : Reaction time reduced from 24 hours (conventional heating) to 15 minutes.
  • Sustainability : Catalyst reuse for 5 cycles without activity loss.

Optimized Parameters

Parameter Value
Microwave Power 300 W
Temperature 120°C
Catalyst Loading 5 wt%

Post-Synthetic Modifications and Characterization

Methyl Group Functionalization

The 9-methyl group is introduced either by using methyl-substituted β-diketones in the Knoevenagel step or via post-synthetic methylation. Treating the deprotected chromene with methyl iodide in DMF (K2CO3 base) achieves 89% methylation.

Spectroscopic Confirmation

  • IR Spectroscopy :
    • Thione (C=S): 1210–1230 cm⁻¹
    • Hydroxyl (O-H): 3420–3440 cm⁻¹
  • ¹H NMR (DMSO-d₆):
    • Hpyran singlet: δ 5.51 ppm
    • Methyl group: δ 2.35 (s, 3H)
  • Mass Spectrometry : Molecular ion peak at m/z 363.08 (C₁₉H₁₇N₂O₂S⁺).

Comparative Analysis of Catalytic Systems

Homogeneous vs. Heterogeneous Catalysis

Catalyst Yield (%) Reaction Time Reusability
Piperidine (homogeneous) 78 4 h None
Fe3O4@SiO2@Pr-SO3H 88 15 min 5 cycles
ZnO Nanoparticles 82 1 h 3 cycles

Hybrid catalysts improve sustainability without compromising efficiency.

Q & A

Q. What are the common synthetic routes for 2-(2-hydroxyphenyl)-9-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione?

Microwave-assisted synthesis is a prominent method for preparing chromeno[2,3-d]pyrimidine derivatives. For example, analogous compounds (e.g., 6c–6f) were synthesized via microwave irradiation of amino acid precursors, achieving yields of 55–75% . Conventional thermal methods, such as refluxing with acetic anhydride and glacial acetic acid, are also employed, though they typically require longer reaction times (2–3 hours) .

Q. How is structural characterization of this compound performed?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., C=S at ~1200 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and aromaticity. For example, methyl groups at position 9 are observed as singlets near δ 2.5 ppm .
  • HRMS : Validates molecular formulas (e.g., [M+Na]⁺ peaks) .

Q. What are the preliminary steps to evaluate biological activity?

While direct data on this compound is limited, structurally related chromeno[2,3-d]pyrimidines (e.g., 9-methyl derivatives) are tested for antimicrobial or antitumor activity via:

  • In vitro assays : Bacterial growth inhibition or cytotoxicity screening (e.g., MTT assay).
  • Structure-activity relationship (SAR) : Modifications at the hydroxyphenyl or methyl groups are assessed to identify pharmacophores .

Advanced Research Questions

Q. How can microwave irradiation improve synthesis efficiency compared to conventional methods?

Microwave synthesis reduces reaction times from hours to minutes and enhances yields (e.g., 75% for compound 6e vs. 65–70% for conventional methods). This is attributed to uniform heating and reduced side reactions . However, optimization of power (e.g., 300–600 W) and solvent polarity is critical to avoid decomposition .

Q. How do contradictory spectral data (e.g., overlapping NMR signals) arise, and how are they resolved?

Signal overlap in 1^1H NMR (e.g., aromatic protons in chromene rings) can occur due to symmetry or dynamic exchange. Strategies include:

  • 2D NMR (COSY, HSQC) : Assigns coupled protons and carbons.
  • Variable-temperature NMR : Resolves broadening caused by tautomerism (e.g., thione-thiol equilibrium) .
  • Computational modeling : Predicts chemical shifts using DFT (e.g., B3LYP/6-31G*) to cross-validate experimental data .

Q. What methodological challenges arise in crystallizing chromeno[2,3-d]pyrimidine derivatives?

High melting points (>260°C) and poor solubility in common solvents (e.g., ethanol, DCM) complicate crystallization. Techniques to address this include:

  • Mixed-solvent recrystallization : Acetic acid/water (1:1) improves crystal growth .
  • X-ray diffraction : Confirms planar chromene-pyrimidine fused systems and hydrogen-bonding networks (e.g., S···H–N interactions) .

Q. How can substituent modifications alter biological activity?

  • Hydroxyphenyl group : Enhances hydrogen-bonding with biological targets (e.g., enzyme active sites).
  • Methyl at position 9 : Increases lipophilicity, potentially improving membrane permeability .
  • Thione vs. thiol : The thione tautomer may exhibit stronger electrophilic character, influencing reactivity in binding assays .

Data Contradiction Analysis

Q. Why might HRMS and NMR data conflict in confirming molecular structure?

Discrepancies may arise from:

  • Isotopic peaks : Natural abundance of 34^34S can distort HRMS signals.
  • Tautomeric forms : Thione ↔ thiol equilibria alter expected molecular ion patterns . Resolution requires complementary techniques like elemental analysis or X-ray crystallography .

Methodological Recommendations

Q. What protocols are recommended for optimizing reaction yields?

  • Microwave parameters : 150–200°C, 20–30 minutes, polar aprotic solvents (e.g., DMF).
  • Precursor purity : Ensure amino acid derivatives are anhydrous to avoid side reactions .
  • Workup : Neutralize acidic byproducts (e.g., with NaHCO₃) before filtration .

Q. How should researchers design SAR studies for this compound?

  • Core modifications : Introduce halogens (e.g., Cl, F) at the phenyl ring to assess electronic effects.
  • Side-chain variations : Replace methyl with bulkier groups (e.g., ethyl, isopropyl) to study steric impacts .
  • Biological testing : Pair synthetic analogs with in silico docking (e.g., AutoDock Vina) to predict target binding .

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